1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

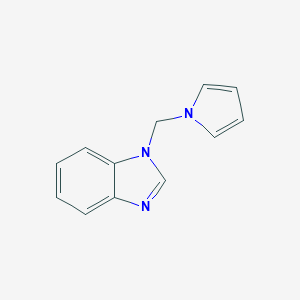

1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) is a heterocyclic compound that combines the structural elements of benzimidazole and pyrrole Benzimidazole is a well-known pharmacophore with a wide range of biological activities, while pyrrole is a five-membered aromatic ring with significant chemical reactivity

准备方法

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with pyrrole-2-carboxaldehyde under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which then cyclizes to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid or hydrochloric acid .

Industrial Production Methods: Industrial production of 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

化学反应分析

Types of Reactions: 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nitric acid, sulfuric acid, halogens; reactions often carried out under controlled temperature and pressure conditions.

Major Products Formed:

Oxidation: N-oxides of 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI).

Reduction: Reduced derivatives with altered electronic properties.

Substitution: Various substituted benzimidazole derivatives with potential biological activities.

科学研究应用

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of benzimidazole derivatives against a variety of pathogens. For instance:

- A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 1.27 to 2.65 µM against various strains, showcasing their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer properties of 1H-benzimidazole derivatives have been extensively studied:

- In vitro evaluations demonstrated that certain derivatives exhibited potent cytotoxicity against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU). Compounds showed IC50 values around 4.53 µM, indicating strong potential for further development as anticancer agents .

Antiviral Effects

Research has also investigated the antiviral properties of benzimidazole derivatives:

- Compounds have been tested against various viral strains, including HIV and hepatitis viruses. For example, specific derivatives demonstrated EC50 values in the nanomolar range against hepatitis C virus (HCV), indicating their potential as antiviral therapeutics .

Pharmaceutical Applications

The pharmaceutical industry has shown increasing interest in utilizing 1H-benzimidazole derivatives for drug development due to their multifunctional properties:

- Drug Design : The structural versatility allows for modifications that enhance pharmacological profiles. For example, N-alkylated derivatives have shown improved antiproliferative activity against cancer cell lines .

- Combination Therapies : The compound's ability to target multiple pathways makes it suitable for combination therapies in treating complex diseases like cancer and infections.

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| Compound A | Antimicrobial | Staphylococcus aureus | 1.27 µM |

| Compound B | Anticancer | HCT116 | 4.53 µM |

| Compound C | Antiviral | HCV | EC50 = 0.6 µM |

Table 2: Synthesis Overview of Benzimidazole Derivatives

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Reflux with Pyrrole | Benzimidazole, Pyrrole | 70-90% |

| N-Alkylation | Benzimidazole, Alkyl Halide | 60-85% |

作用机制

The mechanism of action of 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Benzimidazole: A structurally related compound with a wide range of biological activities, including antimicrobial and anticancer properties.

Pyrimido[1,2-a]benzimidazole: A polycyclic derivative with structural similarity to 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI), known for its antiviral and antibacterial properties.

Uniqueness: 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) stands out due to its unique combination of benzimidazole and pyrrole moieties. This fusion results in a compound with distinct chemical reactivity and biological activities, making it a valuable candidate for various scientific and industrial applications .

生物活性

1H-Benzimidazole derivatives represent a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The specific compound 1H-Benzimidazole, 1-(1H-pyrrol-1-ylmethyl)-(9CI) has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, supported by various studies and data.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzimidazole core substituted with a pyrrol-1-ylmethyl group. The synthesis typically involves the reaction of benzimidazole with pyrrole derivatives, often facilitated by methods such as Mannich reactions or alkylation processes.

Biological Activity Overview

The biological activities of 1H-benzimidazole derivatives are extensive, including:

- Antiproliferative Effects : Several studies have demonstrated that benzimidazole derivatives can inhibit the proliferation of cancer cells. For instance, compound 2g was shown to exhibit significant antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 μM .

- Antimicrobial Activity : These compounds have also been evaluated for their antimicrobial properties. In one study, derivatives displayed inhibition against various bacterial strains such as Staphylococcus aureus and Streptococcus faecalis with MIC values ranging from 4 to 8 μg/mL .

- Antiviral Properties : Research indicates that benzimidazole derivatives can act as inhibitors of viral enzymes. Specifically, compounds have been synthesized to target the helicase activity of viruses like Hepatitis C (HCV), showing promising results with IC50 values around 6.5 μM .

Antiproliferative Activity

A recent study highlighted the structure-activity relationship (SAR) of various benzimidazole derivatives. Compound 2g , featuring a heptyl group at position N-1, was identified as one of the most effective against cancer cell lines, exhibiting a linear increase in anticancer effects correlated with alkyl chain length .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| 2g | 16.38 | MDA-MB-231 |

| 2d | 29.39 | MDA-MB-231 |

| Others | 62.30–100 | Various |

Antimicrobial Activity

In terms of antimicrobial effects, several synthesized compounds were tested against common pathogens:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 2g | 4 | Staphylococcus aureus |

| 2g | 8 | Streptococcus faecalis |

| 1b | 64 | Candida albicans |

These results indicate that modifications to the benzimidazole structure can enhance antibacterial efficacy.

Antiviral Activity

The antiviral potential was assessed through the inhibition of HCV helicase. The synthesized benzimidazole analogs showed varying degrees of effectiveness:

| Compound | IC50 (μM) | Virus Type |

|---|---|---|

| N-Alkyl Derivatives | ~6.5 | HCV |

| Hydroxyethyl Derivatives | Not active | HCV |

This highlights the importance of structural modifications in enhancing antiviral activity.

Case Studies

Several case studies illustrate the therapeutic applications of benzimidazole derivatives:

- Cancer Treatment : A study demonstrated that treatment with a specific benzimidazole derivative led to cell cycle arrest in the G2/M phase and induced apoptosis in head and neck squamous cell carcinoma (HNSCC) models .

- Viral Infections : Another investigation focused on the efficacy of benzimidazole compounds against HCV, revealing that specific derivatives could effectively inhibit viral replication by targeting helicase activity .

属性

IUPAC Name |

1-(pyrrol-1-ylmethyl)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-2-6-12-11(5-1)13-9-15(12)10-14-7-3-4-8-14/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGBCIKWLSODAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CN3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。